EAAT2 Protein Elevation: 4-Fluorobenzyl Analog (7-24) vs. Lead Compounds LDN-212320 and 2,6-Dimethylbenzyl Analog (7-13)
In a direct head-to-head comparison within the same PA-EAAT2 primary astrocyte cell assay, compound 7-24 (3-((4-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine) elevated EAAT2 protein levels by only 2.6 ± 0.3-fold at 24 h (10 μM), compared to 3.5 ± 0.3-fold for LDN-212320 (7-4, 2-methylbenzyl analog) and 6.5 ± 1.0-fold for compound 7-13 (2,6-dimethylbenzyl analog) [1]. The authors explicitly noted that '4-Fluoro, 2,6-difluoro, and 2,4,6-trifluoro analogues (7-24, 7-25, and 2-26) did not result in significant improvement' relative to the starting hit [1]. Consequently, 7-24 was not selected for the six-point dose–response EC₅₀ characterization, whereas LDN-212320 and 7-13 advanced to EC₅₀ determination (yielding EC₅₀ values of 2.6 ± 0.8 μM and 2.6 ± 0.2 μM, respectively) [1].
| Evidence Dimension | EAAT2 protein level fold-increase at 24 h (10 μM compound, PA-EAAT2 astrocyte cells, Western blot) |
|---|---|
| Target Compound Data | 2.6 ± 0.3-fold (compound 7-24, 4-F-Bn) |
| Comparator Or Baseline | LDN-212320 (7-4, 2-Me-Bn): 3.5 ± 0.3-fold; Compound 7-13 (2,6-di-Me-Bn): 6.5 ± 1.0-fold; Compound 1 (EAAT2 activator 1, 2-Cl-6-F-Bn): 2.0 ± 0.8-fold |
| Quantified Difference | 7-24 is 1.35-fold less active than LDN-212320 (3.5/2.6); 2.5-fold less active than 7-13 (6.5/2.6); and 1.3-fold more active than the original hit compound 1 (2.6/2.0) |
| Conditions | PA-EAAT2 cells (primary astrocyte line stably expressing EAAT2 mRNA); 10 μM compound; 24 h incubation; EAAT2 protein quantified by Western blot relative to DMSO control; n ≥ 3 independent experiments; data from Table 4 of Xing et al. 2011 [1] |
Why This Matters
For procurement decisions, this quantitative SAR position identifies 7-24 as a moderate-activity control compound (~2.6-fold EAAT2 elevation) that is specifically useful when researchers require a compound occupying the intermediate-activity range of the SAR series—more active than the original hit (compound 1) but substantially less active than the optimized leads LDN-212320 and 7-13.
- [1] Xing X, Chang LC, Kong Q, Colton CK, Lai L, Glicksman MA, Lin CL, Cuny GD. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5774-5777. Table 4, compounds 7-24, 7-4, 7-13, compound 1. doi: 10.1016/j.bmcl.2011.08.009. PMID: 21875806; PMCID: PMC3172717. View Source
